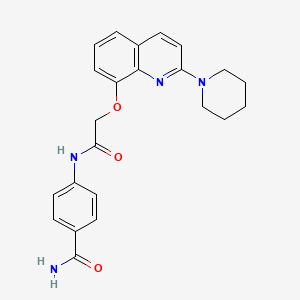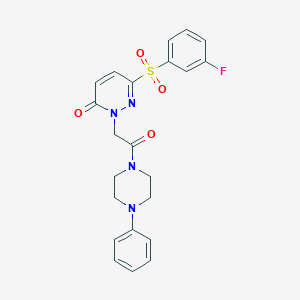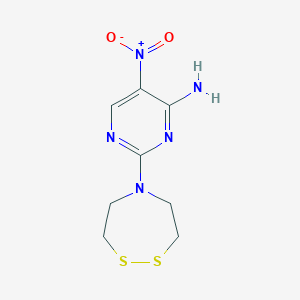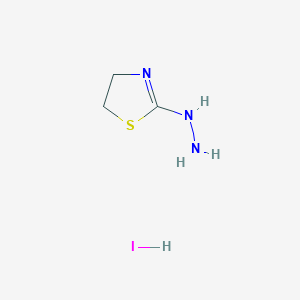![molecular formula C17H14O3 B2673356 2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 620545-94-0](/img/structure/B2673356.png)
2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, commonly known as EMDF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMDF is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to possess various pharmacological and biological properties that make it a promising candidate for research.
Mechanism of Action
The exact mechanism of action of EMDF is not fully understood. However, studies have suggested that EMDF exerts its pharmacological effects by modulating various signaling pathways in the body. EMDF has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
EMDF has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. EMDF has also been found to improve cognitive function and memory. Studies have suggested that EMDF can be used in the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
EMDF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EMDF is also stable and can be stored for long periods without degradation. However, one limitation of EMDF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on EMDF. One potential direction is to study its effects on other diseases such as diabetes and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of EMDF to determine its optimal dosage and administration route. Additionally, further studies are needed to fully understand the mechanism of action of EMDF and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, EMDF is a promising compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and antitumor properties make it a promising candidate for research. While there are still many unanswered questions about its mechanism of action and effects on the body, further research on EMDF could lead to the development of new treatments for various diseases.
Synthesis Methods
EMDF can be synthesized by the reaction of 4-ethylbenzaldehyde and phloroglucinol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization to obtain pure EMDF.
Scientific Research Applications
EMDF has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. Studies have shown that EMDF can inhibit the growth of cancer cells and induce apoptosis in cancer cells. EMDF has also been found to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-11-3-5-12(6-4-11)9-16-17(19)14-8-7-13(18)10-15(14)20-16/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYGGAANNKAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B2673274.png)
![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)

![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)


![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)